N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring substituted aromatic moieties. Its structure includes a 5-oxopyrrolidine core linked to a 3,4-dimethoxyphenethyl group and a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-14(15-5-10-19(28-3)20(11-15)29-4)23-22(26)16-12-21(25)24(13-16)17-6-8-18(27-2)9-7-17/h5-11,14,16H,12-13H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYNAEWTPXAGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs, particularly those containing oxadiazole or pyrrolidine scaffolds, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes and growth factors associated with cancer progression. For instance, derivatives of the 1,3,4-oxadiazole scaffold have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
Table 1: Anticancer Mechanisms of Related Compounds
| Compound Type | Target Enzyme/Protein | Mechanism of Action |
|---|---|---|
| 1,3,4-Oxadiazole | Thymidylate Synthase | Inhibition of DNA synthesis |
| Pyrrolidine Derivative | HDAC | Induction of apoptosis |
| Other Derivatives | Telomerase | Inhibition of telomere extension |
Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pathways involved in inflammation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways . The anti-inflammatory effects are often evaluated through in vivo models where edema is induced.
Case Study: DMPBD
In a study on a related compound, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), it was found to significantly reduce edema in rat models with an IC50 value lower than standard anti-inflammatory drugs like diclofenac . This suggests that similar structural compounds may exhibit potent anti-inflammatory effects.
The biological activity of this compound may involve various mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and inflammation.
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
- Signal Transduction Modulation : Altering pathways that lead to inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Functional Group Analysis
- Methoxy Substitutions : The 3,4-dimethoxy and 4-methoxy groups in the target compound contrast with the chloro (e.g., ), fluoro (e.g., ), or dimethylphenyl (e.g., ) substitutions in analogues. Methoxy groups generally improve metabolic stability and membrane permeability compared to halogens .
- Pyrrolidine-3-Carboxamide Core : Shared with compounds in , and , this core is critical for interactions with enzymes or receptors, but side-chain modifications alter potency and selectivity. For example, sulfonamide-linked derivatives () show higher cytotoxicity but lower specificity.
Pharmacological and Cytotoxicity Data
- The target compound’s closest analogue, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide (), exhibits cytotoxicity (EC₅₀: 55.3 μM) but lacks the methoxy-driven pharmacokinetic advantages.
- Compounds like 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide () highlight the trade-off between chloro substituents (increased electrophilicity) and ethoxypropyl chains (enhanced solubility).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
